molecular formula C8H18Cl2N2 B1459184 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 1423034-46-1

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1459184
CAS No.: 1423034-46-1
M. Wt: 213.15 g/mol
InChI Key: IHTOTKQORWPBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl.

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of neurotransmitters in the brain . The nature of these interactions can include binding to active sites, altering enzyme conformation, and modulating enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, enhancing their activity or stability.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain . These interactions can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect its accumulation and distribution, influencing its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a catalyst . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in the study of Parkinson’s disease.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and catalysis.

Uniqueness

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research focused on neurotransmitter systems and receptor binding .

Properties

IUPAC Name

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-3-8(2-5-9)4-7-10;;/h3H,2,4-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTOTKQORWPBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.